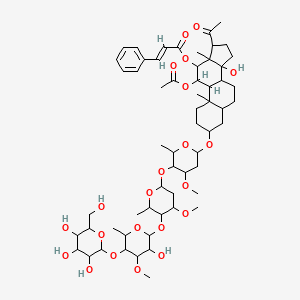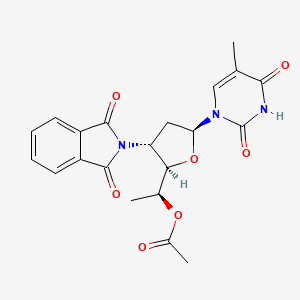
1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in medicinal chemistry for their potential therapeutic properties. The compound features a thymine base attached to a modified sugar moiety, which includes an acetyl group and a phthalimido group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine typically involves multiple steps:
Hydrolysis of Acetylated L-rhamnal: The process begins with the mercuric-catalyzed hydrolysis of acetylated L-rhamnal, resulting in an alpha,beta-unsaturated aldehyde.
Addition of DBU-Phthalimide Salt: The next step involves the 1,4-addition of DBU-phthalimide salt with a concomitant acetyl shift, producing L-ribo and L-arabino isomers of 5-O-acetyl-2,3,6-trideoxy-3-phthalimido-hexofuranose.
Coupling with Silylated Thymine: Finally, after acetylation at the anomeric center, the compound is coupled with silylated thymine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The acetyl and phthalimido groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: As a nucleoside analog, it has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine involves its incorporation into biological systems where it can interact with molecular targets such as enzymes and nucleic acids. The acetyl and phthalimido groups may enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose
- 5-O-acetyl-2,3,6-trideoxy-3-phthalimido-beta-L-ribo-hexofuranose
Uniqueness
1-(5-O-Acetyl-3-phthalimido-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine is unique due to its specific structural features, including the combination of a thymine base with a modified sugar moiety containing both acetyl and phthalimido groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
136035-10-4 |
|---|---|
分子式 |
C21H21N3O7 |
分子量 |
427.4 g/mol |
IUPAC名 |
[(1S)-1-[(2R,3R,5S)-3-(1,3-dioxoisoindol-2-yl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C21H21N3O7/c1-10-9-23(21(29)22-18(10)26)16-8-15(17(31-16)11(2)30-12(3)25)24-19(27)13-6-4-5-7-14(13)20(24)28/h4-7,9,11,15-17H,8H2,1-3H3,(H,22,26,29)/t11-,15+,16-,17-/m0/s1 |
InChIキー |
GJKVGHBACKLCOR-FKSAFCJBSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)[C@H](C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


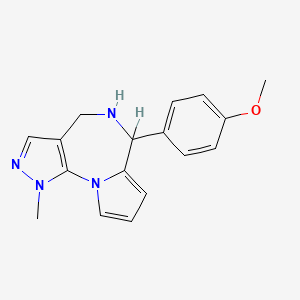
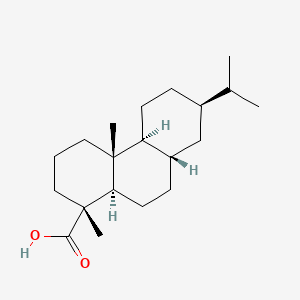
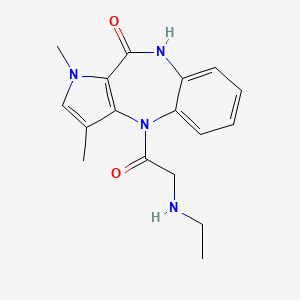
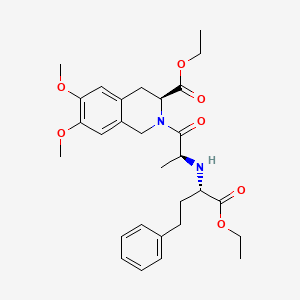
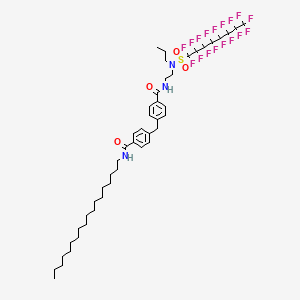
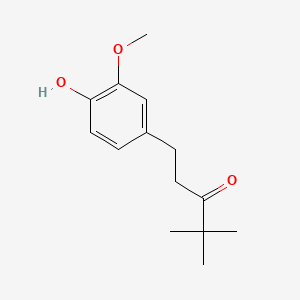
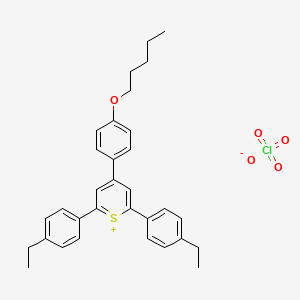
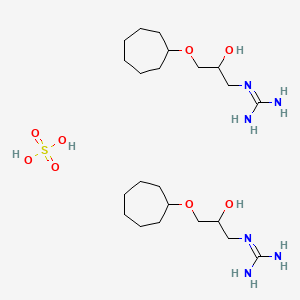
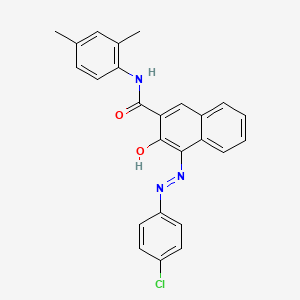


![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)
